molecular formula C19H23ClN2O3S B2758411 1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide CAS No. 1797345-44-8

1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide

Cat. No.: B2758411
CAS No.: 1797345-44-8
M. Wt: 394.91
InChI Key: MCIPPCDKXGVTKU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypiperidinyl group, and a methanesulfonamide group.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chlorophenyl and methoxypiperidinyl intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar chlorophenyl group but differs in its piperazine structure.

    1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol: This compound has a similar methoxyphenyl group but differs in its pyrazol structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-25-19-6-3-11-22(13-19)18-9-7-17(8-10-18)21-26(23,24)14-15-4-2-5-16(20)12-15/h2,4-5,7-10,12,19,21H,3,6,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIPPCDKXGVTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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